2-Methyl-8-nitro-3H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13) |
InChI Key |
XTJVJOAIAAVWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 8 Nitro 3h Quinazolin 4 One and Its Precursors
Classical Multi-Step Synthetic Routes to the Quinazolinone Core
Traditional methods for constructing the quinazolinone ring system often involve sequential reactions, providing a reliable, albeit sometimes lengthy, path to the desired products. These routes are foundational in heterocyclic synthesis and are widely documented.
A prevalent and highly versatile method for preparing 2-methyl-substituted quinazolinones involves a two-step sequence starting from an anthranilic acid derivative. nih.govnih.gov For the target compound, 2-amino-3-nitrobenzoic acid would be the logical starting material.
The general process is as follows:
Acylation and Cyclization: The anthranilic acid derivative is first acylated and cyclized using acetic anhydride (B1165640). This reaction typically proceeds under heating to form a 2-methyl-1,3-benzoxazin-4-one intermediate. researchgate.nettandfonline.comresearchgate.net In the case of the target compound, this would yield 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one.
Amination and Rearrangement: The resulting benzoxazinone (B8607429) is then treated with a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate, followed by cyclization. nih.govtsijournals.com This step opens the benzoxazinone ring and subsequently closes it to form the thermodynamically more stable quinazolinone core. nih.gov
This pathway is a reliable method for accessing a wide variety of 3-substituted and unsubstituted quinazolinones by selecting the appropriate amine in the second step. nih.gov
Table 1: Representative Two-Step Synthesis via Benzoxazinone Intermediate
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Amino-3-nitrobenzoic acid | Acetic Anhydride, Reflux | 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one |
| 2 | 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one | Ammonium acetate, Heat | 2-Methyl-8-nitro-3H-quinazolin-4-one |
Another classical approach utilizes isatoic anhydride, a common and stable precursor, for the synthesis of the quinazolinone ring. nih.govekb.eg This method often allows for one-pot syntheses. A three-component reaction involving an appropriately substituted isatoic anhydride (e.g., 7-nitroisatoic anhydride), an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org
Alternatively, the Niementowski reaction provides a direct route by heating an anthranilic acid derivative with an excess of an amide. nih.gov To obtain the 2-methyl substitution, acetamide (B32628) could be used. This condensation reaction eliminates water to form the quinazolinone ring, though it can sometimes require high temperatures. nih.govekb.eg
Ziegler and colleagues also demonstrated that isatoic anhydride can serve as a source of the anthraniloyl group, reacting with carboxamides to produce 2-substituted-4(3H)-quinazolinones in moderate yields. ekb.eg
The aza-Wittig reaction is a powerful tool in the synthesis of nitrogen-containing heterocycles. nih.govujpronline.com This reaction involves the in-situ formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) (typically triphenylphosphine) via the Staudinger reaction. chem-station.commdpi.com The iminophosphorane then reacts with an intramolecular carbonyl group (like an ester) to form an imine, which is part of the heterocyclic ring. nih.gov
For the synthesis of a quinazolinone core, a suitable precursor would be a 2-azidobenzoyl derivative. The intramolecular aza-Wittig reaction of this intermediate would lead to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. nih.gov This method is valued for its mild reaction conditions and operational simplicity. nih.gov
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, synthetic chemistry has shifted towards developing more efficient, cost-effective, and environmentally friendly protocols. These modern approaches often lead to higher yields, shorter reaction times, and reduced waste.
Catalysis plays a pivotal role in modern organic synthesis. Various metals have been employed to facilitate the construction of the quinazolinone scaffold.
Copper-Catalyzed Reactions: Copper catalysts are effective in promoting domino reactions for the synthesis of 2-substituted quinazolin-4(3H)-ones from starting materials like alkyl halides and anthranilamides. organic-chemistry.org These reactions often proceed through a sequence of steps in one pot, enhancing efficiency.
Iron-Catalyzed Reactions: Iron, being an inexpensive and abundant metal, is an attractive catalyst. Iron-catalyzed cyclization of 2-halobenzoic acids with amidines provides a green and rapid route to quinazolinones, particularly when assisted by microwave irradiation. sci-hub.cat
Microwave-assisted synthesis has emerged as a transformative technique. Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing byproduct formation. researchgate.nettsijournals.comijprajournal.com This technology has been successfully applied to classical methods, such as the Niementowski reaction and syntheses starting from anthranilic acid, making them significantly more efficient. nih.govepstem.net One-pot, solvent-free syntheses of quinazolinones can be achieved in minutes under microwave conditions using catalysts like antimony(III) chloride. scispace.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | Anthranilic acid, Formamide, 150-160°C | 6-8 hours | ~61% | epstem.net |
| Microwave Irradiation | Anthranilic acid, Formamide, MW | Few minutes | ~87% | epstem.net |
| Conventional Heating | Anthranilamide, Aldehyde, SbCl₃, Reflux | Several hours | 60-86% | scispace.com |
| Microwave Irradiation | Anthranilamide, Aldehyde, SbCl₃, MW, Solvent-free | 2-5 minutes | 82-98% | scispace.com |
Adhering to the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents. nih.gov
Solvent-Free Reactions: Many modern protocols, especially those assisted by microwaves, can be performed under solvent-free conditions. researchgate.net For instance, the condensation of isatoic anhydride, an amine, and an orthoester can be conducted under classical heating or microwave irradiation without any solvent to produce quinazolinones in excellent yields. rsc.org
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green and recyclable alternatives to traditional volatile organic solvents. A mixture of choline (B1196258) chloride and urea, for example, can be used as the reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from the corresponding benzoxazinone and amine. tandfonline.comresearchgate.netscilit.com These protocols are lauded for their environmental benefits and often result in high yields and simple work-up procedures. tandfonline.com
Aqueous Media: Water is considered the ultimate green solvent. sci-hub.cat Methods are being developed to perform quinazolinone synthesis in aqueous media, such as the condensation of aldehydes and anthranilamide using a surfactant catalyst. researchgate.net
These green methodologies represent the future of quinazolinone synthesis, offering sustainable and efficient pathways to these important heterocyclic compounds. scilit.com
Strategies for Introducing Methyl and Nitro Functionalities at Specific Positions
The introduction of the methyl group at the C2 position and the nitro group at the C8 position requires high regioselectivity. This is typically achieved through either a convergent synthesis, where functionalized starting materials are assembled, or a linear approach involving the sequential modification of a simpler core structure.
The incorporation of a methyl group specifically at the C2 position of the quinazolin-4-one skeleton is a well-established synthetic transformation. A predominant and highly regioselective method involves the use of anthranilic acid and an acetylating agent, which serves as the source of the C2-methyl group and the adjacent carbonyl carbon.
A common and efficient route begins with the reaction of anthranilic acid with acetic anhydride. tandfonline.comresearchgate.net This reaction typically proceeds by heating, leading to the formation of an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comresearchgate.netresearchgate.net This benzoxazinone is a key synthon where the methyl group is already fixed at the desired position. The subsequent reaction of this intermediate with a nitrogen source, such as ammonia, hydrazine hydrate, or a primary amine, opens the oxazinone ring and facilitates cyclization to the desired 2-methyl-quinazolin-4(3H)-one derivative. tandfonline.comresearchgate.net For the synthesis of the parent 2-methyl-3H-quinazolin-4-one, aqueous ammonia is used. researchgate.net This two-step, one-pot synthesis is valued for its operational simplicity and high yields. tandfonline.com
Alternative methods for synthesizing the 2-methyl-quinazolin-4-one core include the Niementowski reaction, which involves the condensation of anthranilic acid with acetamide, although this can sometimes require harsh conditions. nih.gov Another reported synthesis involves heating urethane (B1682113) and acetanilide (B955) with phosphorus pentoxide in toluene. nih.gov The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The use of deep eutectic solvents like choline chloride:urea has also been reported as a green chemistry approach for the reaction of the benzoxazinone intermediate with amines. tandfonline.com
Table 1: Selected Methods for Regioselective C2-Methylation of Quinazolin-4-ones
| Starting Material | Reagents | Intermediate | Product | Reference |
| Anthranilic Acid | Acetic Anhydride, then Ammonia | 2-methyl-4H-3,1-benzoxazin-4-one | 2-methylquinazolin-4(3H)-one | researchgate.netresearchgate.net |
| Anthranilic Acid | Acetic Anhydride, Amine, Deep Eutectic Solvent | 2-methyl-4H-3,1-benzoxazin-4-one | 2-methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.com |
| Anthranilic Acid | Thioacetamide | Not specified | 2-Methyl-quinazolin-4-one | scirp.org |
| Acetanilide | Urethane, Phosphorus Pentoxide, Toluene | Not specified | 2-methyl-4-(3H)-quinazolinone | nih.gov |
Directed Nitration at Position 8 or Precursor Nitration
Introducing a nitro group at the C8 position of the 2-methyl-quinazolin-4-one ring can be accomplished via two primary strategies: direct electrophilic nitration of the pre-formed quinazolinone core or, more reliably, through the use of a pre-nitrated starting material (precursor nitration).
Precursor Nitration
The precursor nitration strategy offers superior regiocontrol and is often the preferred method for synthesizing the 8-nitro isomer specifically. This approach involves synthesizing the target molecule from a starting material where the nitro group is already in the correct position. The key precursor for this compound is 2-amino-3-nitrobenzoic acid. google.comgoogle.com
Several synthetic routes to 2-amino-3-nitrobenzoic acid have been reported. One method involves the reaction of 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) with ammonium hydroxide (B78521) at elevated temperatures (120-180 °C), which results in the replacement of the hydroxyl group with an amino group. google.com Another approach utilizes a Curtius rearrangement reaction starting from 3-nitrophthalic acid. google.com
Once the 2-amino-3-nitrobenzoic acid precursor is obtained, it can undergo cyclocondensation with acetic anhydride. This reaction mirrors the process described for the non-nitrated analogue, forming an 8-nitro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. Subsequent reaction with ammonia furnishes the final product, this compound, with the nitro group unambiguously positioned at C8.
Directed Nitration
Direct electrophilic nitration of 2-methyl-3H-quinazolin-4-one is a more direct but less regioselective alternative. The quinazolinone ring system is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the pyrimidine ring nitrogen atoms. The substitution pattern is directed by the existing groups. Nitration typically occurs on the benzene (B151609) ring, with positions 6 and 8 being the most likely sites for substitution.
Achieving selective nitration at the C8 position over the C6 position can be challenging. Standard nitrating conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, have been used for the nitration of various quinazolinone derivatives. researchgate.netresearchgate.net However, these conditions often lead to a mixture of isomers or substitution at other positions. For example, the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one with this reagent mixture resulted in dinitration, yielding 3-(4'-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one. researchgate.netresearchgate.net This outcome highlights the challenge of controlling regioselectivity in direct nitration, as the electronic and steric environment of the substrate dictates the final product. Other nitrating systems, such as silver nitrate (B79036) with N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN), have been explored for other aromatic compounds but proved ineffective for the nitration of the 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one substrate. researchgate.net
Table 2: Comparison of Nitration Strategies for Quinazolinone Derivatives
| Strategy | Substrate | Nitrating Agent | Product(s) | Remarks | Reference |
| Precursor Nitration | 2-amino-3-nitrobenzoic acid | Acetic Anhydride, then Ammonia | This compound | High regioselectivity for C8 position. | google.comgoogle.com |
| Direct Nitration | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | Fuming HNO₃ / conc. H₂SO₄ | 3-(4'-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one | Nitration occurs at C6, not C8. Dinitration observed. | researchgate.netresearchgate.net |
| Direct Nitration | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | AgNO₃ / NBS | No desired reaction | Starting material recovered or side products formed. | researchgate.net |
| Direct Nitration | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | CAN / Silica (B1680970) H₂SO₄ | No reaction | Starting material recovered. | researchgate.net |
Purification and Isolation Methodologies for Synthetic Products
The successful synthesis of this compound relies on effective purification and isolation techniques to obtain a product of high purity. The methodologies employed are standard practices in synthetic organic chemistry, tailored to the physical and chemical properties of the intermediates and the final product.
The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC) on silica gel plates. tandfonline.commdpi.com This allows for the real-time assessment of the consumption of starting materials and the formation of products, helping to determine the optimal reaction time.
Upon completion of the reaction, the initial isolation of the crude product is often straightforward, especially if the product precipitates from the reaction mixture. The solid product can be collected by filtration, followed by washing with an appropriate solvent, such as water, to remove inorganic salts and other water-soluble impurities. researchgate.net The isolated solid is then dried, often under vacuum, to remove residual solvents. researchgate.net
For further purification, recrystallization is the most common method. The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For quinazolinone derivatives, solvent systems such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) have been successfully used. researchgate.net
The purity and structural confirmation of the synthesized compounds are established using a combination of analytical and spectroscopic techniques. Melting point determination is a classic method to assess purity. mdpi.com Spectroscopic analysis is essential for unambiguous structure elucidation. These techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups like C=O (carbonyl), N-H, and N-O (nitro group) vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms, confirming the regiochemistry of substitution. researchgate.netresearchgate.net
Mass Spectrometry (MS): To determine the molecular weight of the compound and support the proposed structure. researchgate.net
Table 3: Common Purification and Characterization Techniques
| Technique | Purpose | Application Example | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Checking for completion of cyclization or nitration steps. | tandfonline.commdpi.com |
| Filtration | Isolation of solid product | Collecting the precipitated crude product from the reaction mixture. | researchgate.net |
| Recrystallization | Purification of solid product | Purifying the final compound from a THF/methanol mixture. | researchgate.net |
| Melting Point Determination | Purity assessment | Verifying the purity of the synthesized compounds. | mdpi.com |
| FT-IR Spectroscopy | Functional group identification | Confirming the presence of carbonyl and nitro groups. | researchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Confirming the specific positions of methyl and nitro groups. | researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular weight determination | Confirming the molecular formula of the final product. | researchgate.net |
Chemical Reactivity and Functional Group Transformations of 2 Methyl 8 Nitro 3h Quinazolin 4 One
Reactivity of the Quinazolinone Heterocycle
The quinazolinone ring system, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, exhibits complex reactivity. The pyrimidine portion is generally electron-deficient, while the benzene ring's reactivity is modulated by the substituents it carries.
Electrophilic aromatic substitution (SEAr) on the benzene ring of the quinazolinone system is strongly influenced by the directing effects of the existing substituents. wikipedia.org The heterocyclic part of the quinazolinone acts as a deactivating group, making the fused benzene ring less nucleophilic than benzene itself. Furthermore, the 8-nitro group is a powerful electron-withdrawing and deactivating group.
The pyrimidine portion of the quinazolinone ring contains electrophilic centers susceptible to nucleophilic attack.
Carbonyl Group (C-4): The C-4 carbonyl group behaves like an amide and can be attacked by nucleophiles. However, direct substitution is often difficult. A common strategy to enhance reactivity at this position involves converting the C-4 keto group into a more reactive 4-chloro group by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This resulting 4-chloroquinazoline (B184009) intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines, hydrazines, and alkoxides, to yield 4-substituted quinazoline (B50416) derivatives. mdpi.com
Imine Group (C-2, N-3): The C-2 position, bearing the methyl group, is part of an amidine system. This position is less electrophilic than C-4 but can still undergo reactions. The N-3 position possesses a lone pair of electrons and can be alkylated or acylated using appropriate electrophiles, which can alter the reactivity of the entire ring system.
Transformations Involving the Nitro Group at Position 8
The nitro group at the C-8 position is a key functional handle that can be readily transformed into other functionalities, significantly diversifying the molecular scaffold.
The most common and synthetically useful transformation of the 8-nitro group is its reduction to the corresponding 8-amino functionality, yielding 8-amino-2-methyl-3H-quinazolin-4-one. This reaction is a cornerstone in the synthesis of more complex quinazolinone derivatives, as the resulting amino group can be further modified through diazotization, acylation, or alkylation. A variety of reducing agents can accomplish this transformation effectively. wikipedia.org
Common methods for the reduction of aromatic nitro groups are well-established and applicable to this system. wikipedia.org
| Reagent/Catalyst | Typical Conditions | Product |
| Tin(II) chloride (SnCl₂) | Concentrated HCl, heat | 8-Amino-2-methyl-3H-quinazolin-4-one |
| Iron (Fe) powder | Acetic acid (CH₃COOH) or HCl, heat | 8-Amino-2-methyl-3H-quinazolin-4-one |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 8-Amino-2-methyl-3H-quinazolin-4-one |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | 8-Amino-2-methyl-3H-quinazolin-4-one |
While complete reduction to the amine is most common, the nitro group can undergo other transformations depending on the reaction conditions and reagents used. These partial reduction pathways can lead to different nitrogen-containing functional groups. wikipedia.org For instance, controlled reduction using specific reagents like zinc dust in the presence of ammonium (B1175870) chloride can potentially yield the corresponding 8-hydroxylamino derivative. wikipedia.org Furthermore, reduction with reagents like zinc metal in excess could lead to the formation of dimeric azo or hydrazo compounds, although this is less common for synthetic purposes compared to amine formation. wikipedia.org
Reactions at the Methyl Group at Position 2
The methyl group at the C-2 position of the quinazolinone ring is not inert. It is activated by the adjacent electron-withdrawing C=N bond of the pyrimidine ring, rendering the methyl protons acidic. This acidity allows the C-2 methyl group to participate in a range of carbanion-mediated reactions. acs.org
A primary reaction pathway involves its condensation with aromatic or aliphatic aldehydes. In the presence of a base, the methyl group can be deprotonated to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol intermediate yields a styryl- or alkenyl-substituted quinazolinone. This reaction, often referred to as a Knoevenagel or Claisen-Schmidt type condensation, is a powerful tool for extending the conjugation of the quinazolinone system and introducing diverse substituents at the C-2 position. scirp.org
| Reactant | Conditions | Product |
| Benzaldehyde | Base (e.g., piperidine), heat | 2-(2-Phenylvinyl)-8-nitro-3H-quinazolin-4-one |
| Substituted Aldehydes (e.g., 4-chlorobenzaldehyde) | Base, solvent (e.g., ethanol), reflux | 2-[2-(4-Chlorophenyl)vinyl]-8-nitro-3H-quinazolin-4-one |
| Formaldehyde | Mannich conditions (with a secondary amine) | 2-(2-Dialkylaminoethyl)-8-nitro-3H-quinazolin-4-one |
Furthermore, the activated methyl group can be lithiated using strong bases like n-butyllithium, followed by quenching with various electrophiles to introduce a wide array of functional groups. acs.org
Condensation Reactions Involving the Methyl Group
The methyl group at the C-2 position of the quinazolinone ring is activated by the adjacent electron-withdrawing imine (C=N) bond, rendering its protons acidic. This acidity facilitates condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. This reaction, often a Claisen-Schmidt condensation, is a key method for extending the conjugation of the quinazolinone system and synthesizing 2-styryl-substituted derivatives. nih.gov
The reaction is typically carried out by refluxing the 2-methyl-8-nitro-3H-quinazolin-4-one with a substituted aromatic aldehyde in the presence of a catalyst. Common catalysts include bases like piperidine (B6355638) or acids like glacial acetic acid, which facilitate the formation of a reactive intermediate. The process involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) intermediate yields the thermodynamically stable (E)-2-styryl derivative. nih.gov
The general synthetic pathway is as follows:
Step 1: Formation of a reactive intermediate from this compound.
Step 2: Nucleophilic attack on the aromatic aldehyde.
Step 3: Dehydration to form the final styryl product.
This strategy allows for the introduction of a wide variety of substituents into the final molecule, depending on the choice of the aromatic aldehyde.
| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Typical Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | Glacial Acetic Acid, Reflux | (E)-8-Nitro-2-styryl-3H-quinazolin-4-one |
| This compound | 4-Nitrobenzaldehyde | Piperidine, Ethanol (B145695), Reflux | (E)-8-Nitro-2-(4-nitrostyryl)-3H-quinazolin-4-one |
| This compound | 4-Hydroxybenzaldehyde | Glacial Acetic Acid, Reflux | (E)-2-(4-Hydroxystyryl)-8-nitro-3H-quinazolin-4-one |
| This compound | 4-(Dimethylamino)benzaldehyde | Piperidine, Ethanol, Reflux | (E)-2-[4-(Dimethylamino)styryl]-8-nitro-3H-quinazolin-4-one |
Halogenation and Other Radical Transformations at Position 2
The activated C-2 methyl group is also susceptible to free radical halogenation, most commonly through the Wohl-Ziegler reaction. missouri.edu This reaction typically employs N-Bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is usually conducted in an anhydrous non-polar solvent like carbon tetrachloride (CCl₄) under reflux or irradiation. missouri.edumasterorganicchemistry.com
The mechanism proceeds via a free-radical chain reaction:
Initiation: Homolytic cleavage of the initiator generates free radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to produce a bromine radical (Br•). masterorganicchemistry.com
Propagation: The bromine radical abstracts a hydrogen atom from the C-2 methyl group of the quinazolinone, forming a resonance-stabilized benzylic-type radical. This radical then reacts with Br₂ (formed from NBS) to yield the 2-(bromomethyl) product and a new bromine radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction is terminated by the combination of any two radical species.
The resulting 2-(bromomethyl)-8-nitro-3H-quinazolin-4-one is a highly valuable synthetic intermediate. The bromine atom is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the C-2 position, thereby serving as a linchpin for further molecular elaboration.
| Substrate | Reagent | Initiator | Solvent | Product |
|---|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 2-(Bromomethyl)-8-nitro-3H-quinazolin-4-one |
| This compound | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Benzene | 2-(Chloromethyl)-8-nitro-3H-quinazolin-4-one |
Derivatization Strategies via N-3 and N-1 Positions
The quinazolinone ring contains two nitrogen atoms, N-1 and N-3, which can be targeted for derivatization. The N-3 nitrogen, being part of an amide-like functionality, is generally the more nucleophilic and sterically accessible site for substitution reactions such as alkylation and acylation. juniperpublishers.com
Alkylation and Acylation Reactions at Nitrogen Atoms
Alkylation at the N-3 position is a common strategy to introduce diverse substituents. This reaction is typically achieved by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) or a dialkyl sulfate. The reaction is carried out in the presence of a base in a polar aprotic solvent. juniperpublishers.com Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), while dimethylformamide (DMF) is a frequently used solvent. juniperpublishers.commdpi.com The base deprotonates the N-3 amide proton, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent in an Sₙ2 reaction. juniperpublishers.com
Acylation reactions proceed in a similar manner, using acylating agents like acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This leads to the formation of N-3 acyl derivatives. While N-3 is the primary site of reaction, under certain conditions, O-alkylation can occur, leading to 4-alkoxyquinazoline derivatives, although this is generally a minor pathway with less sterically hindered alkylating agents. rsc.org
| Reaction Type | Alkylating/Acylating Agent | Base | Solvent | Product at N-3 |
|---|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 2,3-Dimethyl-8-nitro-quinazolin-4(3H)-one |
| Alkylation | Ethyl Bromide (C₂H₅Br) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 3-Ethyl-2-methyl-8-nitro-quinazolin-4(3H)-one |
| Alkylation | Benzyl Chloride (BnCl) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 3-Benzyl-2-methyl-8-nitro-quinazolin-4(3H)-one |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | 3-Acetyl-2-methyl-8-nitro-quinazolin-4(3H)-one |
Cyclization Reactions Involving Nitrogen Atoms (e.g., Schiff Base Formation, Thiazolidinone Annulation)
A powerful strategy for creating complex heterocyclic systems involves introducing a reactive functional group at the N-3 position, which can then participate in cyclization reactions. A common precursor for such transformations is 3-amino-2-methyl-8-nitroquinazolin-4(3H)-one. This key intermediate is synthesized by reacting the corresponding benzoxazinone (B8607429) (2-methyl-8-nitro-4H-3,1-benzoxazin-4-one) with hydrazine (B178648) hydrate. nih.govresearchgate.net
Schiff Base Formation: The primary amino group at the N-3 position readily undergoes condensation with various aromatic or heteroaromatic aldehydes to form Schiff bases (imines). This reaction is typically catalyzed by a few drops of glacial acetic acid and is carried out in a solvent like ethanol under reflux. nih.govnih.gov The formation of the azomethine (-N=CH-) linkage creates a new series of compounds with extended π-systems.
Thiazolidinone Annulation: The Schiff bases derived from 3-amino-2-methyl-8-nitroquinazolin-4(3H)-one are versatile intermediates for further cyclization. A prominent example is the synthesis of thiazolidinone derivatives. researchgate.net This is achieved through the reaction of the Schiff base with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.netjournalijar.com The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization via the carboxyl group, leading to the formation of a five-membered thiazolidin-4-one ring fused to the quinazolinone scaffold. sciencescholar.us This annulation introduces a new heterocyclic ring system, significantly altering the molecule's steric and electronic properties.
This two-step sequence provides a robust pathway to novel, complex heterocyclic structures built upon the 2-methyl-8-nitroquinazolin-4-one framework.
| Step | Reactants | Key Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1: Amination | 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | 3-Amino-2-methyl-8-nitroquinazolin-4(3H)-one |
| 2a: Schiff Base Formation | 3-Amino-2-methyl-8-nitroquinazolin-4(3H)-one + Aromatic Aldehyde (Ar-CHO) | Glacial Acetic Acid, Ethanol, Reflux | 3-(Arylideneamino)-2-methyl-8-nitroquinazolin-4(3H)-one (Schiff Base) |
| 2b: Thiazolidinone Annulation | Schiff Base from Step 2a | Thioglycolic Acid (HSCH₂COOH), Dry Benzene/Toluene, Reflux | 3-(2-Aryl-4-oxothiazolidin-3-yl)-2-methyl-8-nitroquinazolin-4(3H)-one |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Methyl 8 Nitro 3h Quinazolin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.
For 2-Methyl-8-nitro-3H-quinazolin-4-one, one would expect to observe specific signals in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would likely show distinct peaks for the methyl group protons and the aromatic protons on the quinazolinone ring system. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the 8-nitro substitution pattern. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon, and the carbons of the aromatic rings. However, specific, experimentally determined chemical shift values and coupling constants for this compound are not documented in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of this compound, which has a molecular formula of C₉H₇N₃O₃ and a monoisotopic mass of 205.0487 g/mol . This high-precision measurement would confirm the elemental composition. While the theoretical mass can be calculated, experimental HRMS data for this compound is not available.
Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule. The fragmentation pattern would be influenced by the stable quinazolinone ring system and the presence of the methyl and nitro groups. Analysis of these fragments would further corroborate the proposed structure. This information remains unavailable in the public record.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) group, the C=N bond, aromatic C-H bonds, and the nitro group (NO₂). While spectral data for related compounds such as 8-Nitro-2-phenylquinazolin-4(3H)-one show characteristic peaks for the carbonyl and nitro groups, specific data for the title compound is absent.
X-ray Crystallography for Solid-State Structural Determination
Detailed research findings, including crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, are not available in the searched literature. Consequently, a data table for its crystallographic parameters cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Specific experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the corresponding electronic transitions for this compound are not documented in the available scientific resources. As a result, a data table detailing its electronic transition properties cannot be provided.
Theoretical and Computational Investigations of 2 Methyl 8 Nitro 3h Quinazolin 4 One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. For quinazolinone derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govcrystalpen.inresearchgate.net
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Methyl-8-nitro-3H-quinazolin-4-one, DFT calculations are used to predict key structural parameters. nih.gov
The quinazolinone core is expected to be largely planar. The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis for this rigid scaffold primarily involves the orientation of the nitro and methyl substituent groups relative to the fused ring system. The rotation around the C-NO₂ bond is a key conformational variable, with the lowest energy conformer typically having the nitro group co-planar with the benzene (B151609) ring to maximize electronic conjugation, unless prevented by steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound (Representative Data) Note: These are representative values based on DFT calculations for similar quinazolinone structures. Actual values would require specific calculation for this molecule.
| Parameter | Typical Predicted Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C=N Bond Length | ~1.38 Å |
| N-O (Nitro) Bond Length | ~1.22 Å |
| C-N-C Bond Angle (Pyrimidine Ring) | ~120° |
| O-N-O Bond Angle (Nitro Group) | ~125° |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, potentially reducing the energy gap and influencing the molecule's charge transfer properties. researchgate.net
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Regions of positive potential (blue) would be expected near the hydrogen atoms, particularly the N-H proton.
Table 2: Predicted Electronic Properties for this compound (Representative Data) Note: Values are illustrative and based on general findings for nitroaromatic heterocyclic compounds.
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | Relatively low (stabilized by nitro group) |
| LUMO Energy | Very low (stabilized by nitro group) |
| HOMO-LUMO Gap (ΔE) | Relatively small, indicating potential for reactivity |
| MEP Negative Regions | Located on carbonyl and nitro group oxygen atoms |
| MEP Positive Region | Located on the N-H proton of the pyrimidine (B1678525) ring |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the specific shifts for the aromatic protons, the methyl protons, and the N-H proton, as well as for each carbon atom in the scaffold. These theoretical values can be compared with experimental data for structural verification. nih.gov
IR Spectroscopy : Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. researchgate.net Key predicted vibrations for this molecule would include the C=O stretching of the quinazolinone ring (typically around 1680-1700 cm⁻¹), the N-H stretch, C=N stretching (around 1600 cm⁻¹), and the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). semanticscholar.orgnih.gov
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The calculations can identify the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions, which are characteristic of the quinazolinone chromophore. nih.gov The presence of the nitro group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent molecule.
Molecular Docking and Dynamics Simulations (Focused on Chemical Interactions, not Biological Outcomes)
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein receptor. The focus here is on the chemical principles governing these interactions.
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov For this compound, docking simulations into various hypothetical protein cavities would reveal potential binding modes.
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to form specific interactions. Theoretical models would likely show:
Hydrogen Bonding : The carbonyl oxygen at position 4 and the N-H proton at position 3 are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket, such as with the backbone amides or side chains of residues like serine, threonine, or aspartic acid. nih.govnih.gov
Hydrophobic Interactions : The fused benzene ring and the methyl group can engage in hydrophobic interactions with nonpolar residues like alanine, valine, leucine, and isoleucine. nih.gov
π-π Stacking : The aromatic quinazolinone ring system can form favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. acs.org
Nitro Group Interactions : The 8-nitro group can act as a hydrogen bond acceptor and may also form electrostatic interactions within the binding site. nih.gov
Table 3: Common Interacting Residues with the Quinazolinone Scaffold in Theoretical Models
| Interaction Type | Potential Interacting Amino Acid Residues | Involved Moiety of the Ligand |
|---|---|---|
| Hydrogen Bond Donor | Asp, Glu, Ser | N-H at position 3 |
| Hydrogen Bond Acceptor | Ser, Thr, Asn, Arg, Ala (backbone) | C=O at position 4, Nitro group oxygens |
| Hydrophobic | Ala, Val, Leu, Ile, Pro | Benzene ring, Methyl group |
| π-π Stacking | Phe, Tyr, Trp | Fused aromatic ring system |
While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com An MD simulation would model the movements of the ligand and protein atoms, providing information on the stability of the predicted interactions. nih.govabap.co.in
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the binding mode is stable. researchgate.netresearchgate.net Fluctuations below 3 Å are generally considered stable. abap.co.in
Root Mean Square Fluctuation (RMSF) : The RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which amino acid residues in the binding site are most affected by the ligand's presence and which parts of the ligand are most mobile. researchgate.netresearchgate.net
These simulations are crucial for validating docking results and predicting the stability of the ligand's conformation within the binding site, ensuring that the key chemical interactions are maintained over time. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational studies, particularly those using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms for the synthesis of the quinazolinone core. globethesis.comnih.gov While specific analyses for the 2-methyl-8-nitro derivative are not extensively detailed in the cited literature, general mechanisms for analogous structures provide a strong predictive framework.
The formation of the quinazolinone ring often proceeds through a cyclization reaction involving precursors like 2-aminobenzamides or 2-aminobenzonitriles. globethesis.comorganic-chemistry.org DFT calculations have been used to model these intricate processes, identifying key intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.
One computationally examined mechanism involves the cesium carbonate-catalyzed reaction of 2-aminobenzonitrile (B23959) with carbon dioxide. globethesis.com In this pathway, the rate-determining step was identified as a concerted protonation and nucleophilic cyclization, which proceeds through a six-membered-ring transition state. globethesis.com The catalyst, Cs2CO3, plays a multifaceted role in facilitating this step by activating the reactants. globethesis.com Another plausible mechanism, particularly in acid-catalyzed syntheses from precursors like tryptanthrin (B1681603) and phenylhydrazine, involves the initial protonation of a carbonyl group. nih.gov This activation enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack, which is a key step leading to cyclization and eventual formation of the quinazolinone ring. nih.gov
For this compound, the presence of the electron-withdrawing nitro group at the 8-position is predicted to have a significant electronic influence on the reaction mechanism. This group would decrease the electron density of the benzene ring, potentially affecting the nucleophilicity of the amino group precursor and influencing the stability of intermediates and the energy barriers of transition states during the cyclization process. The precise quantification of these effects would require specific DFT calculations modeling the transition states for this particular substituted compound. Such analyses would involve locating the transition state structures, calculating their energies to determine the activation energy of the reaction, and performing frequency calculations to confirm them as true first-order saddle points on the potential energy surface.
QSAR Studies (Quantitative Structure-Activity Relationships) for Chemical Series (Excluding Clinical Efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.gov QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that govern their effects.
QSAR for the Quinazolinone Scaffold
The quinazolinone scaffold is a common feature in many biologically active molecules, and numerous QSAR studies have been conducted to understand the structural requirements for activities such as antibacterial and anticancer effects. ajol.infonih.govijprajournal.com These studies typically analyze a series of derivatives to identify which molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) are most influential.
For antibacterial activity, QSAR studies on quinazolinone derivatives have identified several key physicochemical parameters and quantum chemical descriptors. ajol.info Properties such as the partition coefficient (log P), molecular refractivity, ionization potential (IP), electron affinity (EA), and the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO) are frequently correlated with antibacterial efficacy. ajol.info For instance, a lower HOMO-LUMO energy gap often suggests higher chemical reactivity and potentially greater biological activity. nih.gov Structure-activity relationship (SAR) studies have also shown that small electron-withdrawing groups on the quinazolinone ring system can be favorable for potent antibacterial activity. acs.org
| Descriptor Type | Specific Descriptor | Influence on Predicted Activity of Quinazolinones | Reference |
|---|---|---|---|
| Physicochemical | Partition Coefficient (log P) | Correlates with molecular transport and membrane permeability, influencing antibacterial activity. | ajol.inforesearchgate.net |
| Electronic | HOMO-LUMO Energy Gap (Egap) | A smaller gap indicates higher reactivity and is often linked to increased biological activity. | nih.govajol.info |
| Electronic | Electron Affinity (EA) | Relates to the molecule's ability to accept an electron; computed as an important descriptor for activity. | ajol.info |
| Electronic | Ionization Potential (IP) | Relates to the molecule's ability to donate an electron; identified as a significant parameter. | ajol.info |
| Structural | Substituent Type/Position | Small electron-withdrawing groups (e.g., nitro, fluoro) found to be favorable for antibacterial potency. | acs.org |
QSAR for Nitroaromatic Compounds
The presence of a nitro group on an aromatic ring introduces specific electronic and physicochemical properties that significantly impact the molecule's behavior. QSAR studies on diverse sets of nitroaromatic compounds (NACs) have been conducted to predict their toxicity and reactivity. nih.govnih.govmdpi.com These models are crucial for environmental and toxicological assessment.
Key descriptors in QSAR models for NACs often relate to hydrophobicity (log K_ow_), electronic properties (such as HOMO and LUMO energies and reduction potentials), and molecular size. nih.gov The strong electron-withdrawing nature of the nitro group makes NACs susceptible to reduction, a process often implicated in their mechanism of toxicity. nih.govlew.ro Consequently, descriptors like the lowest unoccupied molecular orbital energy (E_LUMO_) are particularly important, as a lower E_LUMO_ indicates that the molecule is more easily reduced. nih.gov The interaction between the nitroaromatic compound and biological receptors is often based on electron transfer, with the oxygen and nitrogen atoms of the nitro group playing a dominant role. lew.ro
| Descriptor Type | Specific Descriptor | Influence on Predicted Activity/Toxicity of Nitroaromatics | Reference |
|---|---|---|---|
| Electronic | LUMO Energy (ELUMO) | Lower values indicate greater ease of reduction and are often correlated with higher toxicity. | nih.gov |
| Electronic | Halfwave Reduction Potential (E1/2) | A direct measure of reducibility, identified as a key indicator of toxicity. | nih.gov |
| Hydrophobicity | Octanol/Water Partition Coefficient (log Kow) | Increased hydrophobicity often contributes to increased toxicity by enhancing membrane passage and bioconcentration. | nih.gov |
| Electronic | Atomic Electronegativity (OMO/UMO states) | The oxygen and nitrogen atoms of the nitro group are identified as the primary sites for electron transfer interactions with biological receptors. | lew.ro |
| Interaction Fields | Electrostatic and Van der Waals Interactions | Found to be significant contributors to the toxicity of nitroaromatic compounds. | nih.gov |
For this compound, these QSAR findings suggest that its biological activity profile will be a composite of contributions from both the quinazolinone core and the 8-nitro substituent. The methyl group at position 2 will influence steric and electronic properties, while the nitro group at position 8 will strongly govern its electron-accepting capabilities and potential for reductive activation, features that are critical in many toxicity and activity pathways.
Diverse Academic Applications and Potential Utilities of 2 Methyl 8 Nitro 3h Quinazolin 4 One and Its Derivatives Non Clinical Focus
Role as Versatile Building Blocks in Complex Organic Synthesis
The inherent reactivity of the quinazolinone core allows it to serve as a foundational structure, or "synthon," for the assembly of intricate molecular architectures. researchgate.net The strategic placement of the methyl and nitro groups on the 2-Methyl-8-nitro-3H-quinazolin-4-one framework offers chemists precise control over subsequent synthetic transformations, enabling the construction of a diverse library of complex organic compounds.
The 2-methyl-quinazolin-4-one skeleton is a well-established precursor for the synthesis of fused heterocyclic and polycyclic systems. researchgate.net The reactive sites on the molecule can be exploited to build additional rings onto the primary framework. For instance, the methyl group at the C2 position can be condensed with aldehydes to form chalcone-like derivatives, which are versatile intermediates for further cyclization reactions. scirp.org Similarly, the nitrogen atoms within the quinazolinone ring can participate in cyclization reactions to yield more complex, multi-ring structures.
Research has demonstrated the utility of 2-methyl-quinazolin-4(3H)-one in creating a variety of fused systems through different chemical pathways. researchgate.netscirp.org These reactions highlight the scaffold's role as a platform for generating molecular diversity.
Table 1: Examples of Heterocyclic Systems Synthesized from 2-Methyl-quinazolin-4(3H)-one Precursors
| Resulting Heterocyclic System | Synthetic Approach | Reference |
| Quinolino[2,1-b]quinazolines | Cyclization of o-chlorobenzoyl chloride with the quinazolinone precursor. | scirp.org |
| Pyrrolo[2,1-b]quinazolines | Multi-step synthesis involving modification of the quinazolinone core. | researchgate.net |
| Imidazo[1,2-c]quinazolines | Intramolecular cyclization following acylation of an amino-functionalized derivative. | scirp.org |
| Triazino[4,3-c]quinazolines | Reaction sequences involving hydrazino derivatives of the quinazolinone scaffold. | researchgate.net |
| Tetrazino[1,6-c]quinazoline | Advanced cyclization strategies starting from modified quinazolinone intermediates. | researchgate.net |
| Triazolo[4,3-c]quinazolines | Construction based on the reaction of hydrazino derivatives with appropriate reagents. | researchgate.net |
This table illustrates the versatility of the 2-methyl-quinazolin-4-one core in the synthesis of complex, multi-ring heterocyclic compounds.
Beyond fused systems, this compound is an important intermediate for creating entirely new molecular scaffolds. researchgate.net The quinazolinone ring itself can be chemically altered, or substituents can be added that fundamentally change the molecule's shape and properties. Positions 2 and 3 are frequently targeted for modification to introduce new functional groups and build novel structures. scirp.org The synthesis of quinazolinone-containing pyrazole (B372694) carbamide derivatives is one such example where the quinazolinone acts as a core scaffold for further elaboration. nih.gov
The development of modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, has further enhanced the utility of quinazolinone intermediates, allowing for more efficient and environmentally friendly production of diverse compound libraries. nih.govsemanticscholar.org These approaches often lead to higher yields and shorter reaction times compared to traditional methods. semanticscholar.org
Exploration in Materials Science
The electronic properties of the quinazolinone ring system, characterized by its electron-accepting nature, make it an attractive candidate for applications in materials science. researchgate.net The introduction of an electron-withdrawing nitro group, as in this compound, can further modulate these properties, opening avenues for its use in advanced functional materials.
Quinazoline (B50416) derivatives are being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.net Their utility in this field stems from their inherent luminescent properties, which can be tuned by extending the π-conjugated system of the molecule. This is often achieved through synthetic methods like the Sonogashira and Suzuki-Miyaura cross-coupling reactions, which attach aryl or other conjugated groups to the quinazoline core. researchgate.netresearchgate.net
The incorporation of fragments like carbazole (B46965) or triphenylamine (B166846) into the quinazoline framework has been shown to be an effective strategy for creating materials for OLEDs. researchgate.net The combination of an electron-accepting quinazoline unit with electron-donating groups can create "push-pull" systems, which are crucial for developing materials with specific electronic and photophysical properties. Arylvinyl-substituted quinazolines, for example, are of interest for nonlinear optical materials. researchgate.net
The ability of the quinazolinone scaffold to interact with other molecules and ions, coupled with its tunable photophysical properties, makes it a promising platform for the development of chemical sensors. researchgate.net A chemosensor operates by producing a measurable signal, such as a change in color or fluorescence, upon binding to a specific analyte.
Arylvinyl-substituted quinazolines have been shown to function as colorimetric and luminescent pH sensors. researchgate.net The protonation of the nitrogen atoms in the quinazoline ring can significantly alter the molecule's electronic structure, leading to a visible change in its absorption or emission spectrum. While specific research into this compound as a sensor is limited, the general principles suggest its potential. The electron-withdrawing nitro group could enhance the sensitivity of the scaffold to changes in its chemical environment, making it a candidate for detecting various analytes beyond pH. The development of such sensors is a growing field, with applications in environmental monitoring and industrial process control. mdpi.commdpi.com
Development as Chemical Probes for Biological Systems (Focus on molecular mechanisms, not therapeutic)
Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins, to help researchers understand their function within a complex biological system. youtube.com The quinazolinone scaffold has been widely used to develop such probes due to its ability to be chemically modified to achieve high potency and selectivity for specific targets. nih.gov
These tools are crucial for interrogating cellular signaling pathways and elucidating the molecular mechanisms of biological processes. youtube.comchemicalprobes.org For example, quinazolinone-based kinase inhibitors are used not just for therapeutic purposes, but as chemical probes to study the role of specific kinases in cell growth and differentiation. nih.gov By selectively inhibiting a kinase, researchers can observe the downstream effects and map its function within a signaling cascade.
The this compound structure offers features that could be advantageous in probe development. The nitro group can be used as a chemical handle for attaching reporter tags (like fluorescent dyes) or can be reduced to an amino group for further functionalization. This versatility allows for the creation of tailored molecules to investigate specific biological questions, contributing to a deeper understanding of molecular and cellular biology.
Modulators of Enzyme Activity (In vitro mechanistic studies)
The quinazolin-4-one scaffold is a prominent feature in the design of various enzyme inhibitors, and this compound serves as a key intermediate in developing potent modulators of enzyme activity. researchgate.net Academic research has particularly focused on derivatives of this compound for their ability to inhibit human tankyrases (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. researchgate.net These enzymes play crucial roles in various cellular processes, and their inhibition is a subject of intense investigation.
In a notable study, this compound was used as a foundational structure to explore substitutions at the C-8 position. researchgate.net While the parent nitro-compound itself was a starting point, its derivatives demonstrated significant inhibitory potential. For instance, converting the 8-nitro group to other functionalities led to compounds with potent, sub-micromolar efficacy against tankyrase 2 (TNKS2). One such derivative, a diol-substituted analogue (compound 40 ), exhibited an IC₅₀ value of 14 nM against TNKS2. Another derivative (compound 49 ) showed an IC₅₀ of 65 nM. researchgate.net These findings highlight how modifications to the 8-position of the 2-methyl-quinazolin-4-one core can dramatically enhance enzyme inhibition. researchgate.net
The broader class of quinazolinone derivatives has been shown to inhibit a wide range of enzymes in vitro. These include thermolysin (a zinc metalloproteinase), carbonic anhydrase, and phosphodiesterase-I. sci-hub.boxresearchgate.netnih.gov For example, a study on thermolysin inhibitors identified 3-phenyl-2-(trifluoromethyl) quinazolin-4(3H)-one as a highly potent inhibitor with an IC₅₀ value of 0.0115 μM. sci-hub.box This demonstrates the versatility of the quinazolinone scaffold in targeting diverse enzyme families.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 8-Diol-substituted quinazolin-4-one derivative (Compound 40) | Tankyrase 2 (TNKS2) | 14 nM | researchgate.net |
| 8-Nitro-substituted quinazolin-4-one derivative (Compound 49) | Tankyrase 2 (TNKS2) | 65 nM | researchgate.net |
| 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolin-one | PARP1 | 14 nM | nih.gov |
| 3-Phenyl-2-(trifluoromethyl) quinazolin-4(3H)-one | Thermolysin (TLN) | 11.5 nM (0.0115 µM) | sci-hub.box |
Interaction with Biomolecules (DNA, Proteins – without clinical context)
Beyond direct enzyme inhibition, this compound and its derivatives are studied for their interactions with key biological macromolecules like proteins and DNA. These non-covalent interactions are fundamental to understanding their mechanism of action at a molecular level.
Protein Interactions: X-ray crystallography studies have provided detailed insights into how derivatives of this compound bind to proteins. researchgate.net The aforementioned diol-substituted derivative (40 ) was shown to engage in new, specific interactions within the catalytic domain of TNKS2. researchgate.net This binding occurs in the nicotinamide (B372718) binding site, extending into a subsite between a mobile active site loop and the canonical binding pocket. researchgate.net Such detailed structural information is invaluable for the rational design of more selective and potent inhibitors. Similarly, molecular docking studies of other quinazolinone derivatives have elucidated their binding modes with enzymes like DNA gyrase, revealing interactions such as hydrogen bonding with specific amino acid residues (e.g., Lys1043, Ile1175) and pi-H interactions with nucleotide bases within the enzyme's binding site. nih.gov
DNA Interactions: The quinazolinone scaffold, particularly when substituted with a nitro group, has been investigated for its ability to interact with DNA. A study on 3-amino-2-methyl-6-nitro-quinazolin-4(3H)-one demonstrated that the compound is photo-active, causing disruption to plasmid DNA upon irradiation with UVA and UVB light. mdpi.com This suggests a potential for the nitro-quinazolinone structure to mediate DNA damage under specific light conditions. Molecular docking studies further supported a satisfactory binding affinity of these compounds to DNA, which correlated with their observed photo-activity. mdpi.com The interaction often involves the quinazoline ring system intercalating between DNA base pairs, a mechanism also observed with related heterocyclic compounds like quinolines. nih.govbiorxiv.org This interaction with the DNA structure is a key area of academic research for this class of compounds. nih.gov
| Derivative Class | Biomolecule | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| 8-Substituted Quinazolin-4-ones | Tankyrase 2 (Protein) | Binding to nicotinamide subsite; specific interactions with active site loop. | Explains improved affinity and selectivity of enzyme inhibition. | researchgate.net |
| Acylthiourea-Quinazolin-2,4-diones | DNA Gyrase (Protein) | Hydrogen bonding with Lys1043 and Ile1175; Pi-H interactions with adenine (B156593) DA18. | Elucidates the binding mode for enzyme inhibition. | nih.gov |
| 3-Amino-2-methyl-6-nitro-quinazolin-4(3H)-one | Plasmid DNA | Photo-induced DNA disruption under UVA/UVB light; satisfactory binding in docking studies. | Demonstrates potential for light-activated interaction with DNA. | mdpi.com |
Photochemical and Photophysical Properties for Advanced Chemical Research
The photochemical and photophysical properties of the quinazolinone scaffold are an emerging area of interest for advanced chemical research, including the development of molecular sensors and bioimaging agents. mdpi.com The presence of chromophores and auxochromes, such as the nitro group in this compound, can impart specific light-absorbing and emitting properties to the molecule.
Studies on nitro-substituted 3-amino-2-methyl-quinazolin-4(3H)-ones have shown that these compounds can be photo-active, capable of inducing changes in biomolecules like DNA upon light exposure. mdpi.com This photosensitizing ability is a key photochemical property. The activity of these compounds can be turned "on" or "off" by modifying the functional groups on the quinazolinone ring, suggesting their potential as switchable photo-active agents. mdpi.com
The broader family of quinazolinone derivatives has been explored for its fluorescence properties. nih.govresearchgate.net Research on dihydroquinazolinone derivatives, for example, revealed that their photophysical characteristics are highly dependent on solvent polarity. nih.gov A bathochromic (red) shift in the emission band and an increase in the Stokes shift were observed in more polar solvents, indicating a highly polar character in the excited state. nih.gov Furthermore, certain push-pull 2-(thiophen-2-yl)quinazoline derivatives have been shown to function as colorimetric and luminescent pH sensors, exhibiting significant color changes and luminescence switching when exposed to an acid. researchgate.net These studies underscore the potential of the quinazolinone core structure, including derivatives like this compound, as a versatile platform for developing new materials with tailored photophysical and photochemical functionalities for advanced chemical applications. researchgate.net
Research on Biological Activity of 2 Methyl 8 Nitro 3h Quinazolin 4 One and Its Analogues Strictly in Vitro and Mechanistic
In Vitro Screening Methodologies (Cell-free, cell-based non-human assays)
A variety of in vitro screening methodologies are employed to assess the biological activity of quinazolinone derivatives. Cell-free assays are fundamental in determining direct interactions with molecular targets. For instance, enzyme inhibition assays are conducted using isolated and purified enzymes to measure the potency of compounds in a controlled environment.
Cell-based assays, on the other hand, provide insights into the effects of these compounds within a cellular context. Non-human cell-based assays are often utilized in initial screening phases. A common method is the use of murine macrophage cell lines, such as RAW 264.7, to investigate anti-inflammatory properties by measuring the inhibition of inflammatory mediators. nih.gov Antimicrobial activity is frequently assessed using the agar (B569324) diffusion method against various bacterial and fungal strains. researchgate.netnih.gov Cytotoxicity and anti-proliferative effects are typically evaluated using the MTT assay on various cancer cell lines. researchgate.netnih.gov These methodologies allow for the high-throughput screening of compound libraries to identify lead candidates for further investigation.
Investigation of Molecular Targets and Pathways
Understanding the molecular targets and pathways affected by 2-Methyl-8-nitro-3H-quinazolin-4-one and its analogues is crucial for elucidating their mechanism of action.
Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes. Dihydrofolate reductase (DHFR) is a key target, and numerous studies have synthesized and evaluated quinazolinone-based derivatives as DHFR inhibitors. nih.govbohrium.combenthamdirect.comcncb.ac.cneurekaselect.com For example, certain 2-mercapto-quinazolin-4-one analogs have demonstrated potent DHFR inhibitory activity. bohrium.combenthamdirect.comeurekaselect.com
Another significant enzyme target is cyclooxygenase-2 (COX-2), which is involved in inflammation. Novel quinazolinones have been designed and synthesized as selective COX-2 inhibitors, showing promising anti-inflammatory potential in in vitro assays. nih.govnih.govresearchgate.netresearchgate.net The selectivity for COX-2 over COX-1 is a key aspect of these studies to minimize potential side effects. nih.govresearchgate.net
The following table summarizes the inhibitory activity of selected quinazolinone analogues against DHFR and COX-2.
| Compound Type | Target Enzyme | Key Findings |
| 2-Mercapto-quinazolin-4-one analogues | DHFR | Showed remarkable inhibitory activity, with some compounds being more active than the reference drug methotrexate. bohrium.combenthamdirect.com |
| Quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) | COX-2 | Exhibited superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov |
| 2,3-disubstituted 4(3H)-quinazolinone derivatives | COX-2 | Demonstrated effective and selective inhibition of COX-2 with IC50 values in the sub-micromolar range. researchgate.net |
Receptor tyrosine kinases (RTKs) are another important class of molecular targets for quinazolinone derivatives. In vitro studies have shown that certain analogues can act as inhibitors of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Receptor binding assays using isolated receptors are employed to determine the affinity and specificity of these compounds. Molecular docking studies often complement these assays to predict the binding modes of the compounds within the receptor's active site. nih.gov For instance, some quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the nanomolar range. nih.gov
The impact of this compound analogues on fundamental cellular processes has been a major focus of research. Numerous studies have reported the anti-proliferative effects of these compounds against a variety of cancer cell lines, including breast, lung, colon, and liver cancer cells. researchgate.netnih.govbohrium.comnih.gov
A significant mechanism contributing to their anti-proliferative activity is the induction of apoptosis, or programmed cell death. nih.govnih.gov Flow cytometry analysis has revealed that treatment with certain quinazolinone derivatives leads to an increase in the apoptotic cell population. nih.govnih.gov Furthermore, these compounds have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cell division. nih.govnih.gov For example, one study found that a particular quinazolinone derivative caused cell cycle arrest at the S phase and significantly increased the percentage of apoptotic cells. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Profiles (Focus on molecular features, not clinical correlation)
Structure-activity relationship (SAR) analysis is critical for optimizing the biological activity of quinazolinone derivatives. These studies have revealed that the nature and position of substituents on the quinazolinone scaffold play a crucial role in their potency and selectivity. nih.govresearchgate.netnih.govacs.org
For antimicrobial activity, substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and an amine or substituted amine at position 4 can enhance activity. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are also considered important for antimicrobial effects. nih.gov
In the context of anticancer activity, the substitution pattern significantly influences cytotoxicity. For instance, the introduction of a nitro group at position 6 or 8 has been explored. nih.govnih.gov The SAR of quinazolinone-based DHFR inhibitors indicates that the pattern and orientation of substitutions on the quinazoline (B50416) nucleus manipulate the activity. benthamdirect.comeurekaselect.com Similarly, for COX-2 inhibitors, halogen substituents at the aromatic R1 position have been shown to significantly increase inhibitory activity on COX-2 mRNA expression. nih.gov
The following table provides a summary of key SAR findings for different biological activities of quinazolinone analogues.
| Biological Activity | Position of Substitution | Favorable Substituents |
| Antimicrobial | 2, 3, 4, 6, 8 | Methyl, Thiol, Amine, Halogen, Substituted aromatic ring |
| Anticancer (Cytotoxicity) | 2, 3, 6, 8 | Varied substituents, including nitro groups |
| DHFR Inhibition | General scaffold | Specific patterns and orientations of p-system substitutions |
| COX-2 Inhibition | Aromatic R1 position | Halogen atoms (e.g., chlorine, fluorine) |
Mechanistic Studies of Observed In Vitro Biological Activities
Mechanistic studies aim to unravel the molecular pathways through which this compound and its analogues exert their biological effects. As previously mentioned, the induction of apoptosis is a key mechanism. This is often confirmed by measuring the levels of active caspase-3, a crucial executioner enzyme in the apoptotic cascade. nih.gov
In the context of enzyme inhibition, molecular modeling and docking studies are frequently used to understand the binding interactions between the quinazolinone derivatives and their target enzymes, such as DHFR and COX-2. nih.govnih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. For EGFR inhibitors, docking analysis has suggested that some quinazolin-4(3H)-one derivatives can act as ATP competitive type-I inhibitors. nih.gov
Furthermore, investigations into the effects on inflammatory pathways have shown that some quinazolinone compounds can inhibit the expression of inflammatory genes like COX-2, IL-1β, iNOS, and TNF-α by blocking the NF-κB signaling pathway in macrophage cell lines. nih.gov
Future Research Directions and Challenges for 2 Methyl 8 Nitro 3h Quinazolin 4 One
Development of Novel and Efficient Synthetic Routes
The synthesis of quinazolin-4(3H)-ones has a rich history, with numerous established methods. However, the specific synthesis of 2-methyl-8-nitro-3H-quinazolin-4-one calls for the development of more efficient and environmentally benign routes. Traditional methods for crafting the 2-methyl-quinazolin-4(3H)-one core often involve the cyclization of anthranilic acid with acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429), which is then reacted with an appropriate amine. researchgate.nettandfonline.com For the target compound, this would necessitate starting with 2-amino-3-nitrobenzoic acid.
A notable synthetic strategy for related nitro-substituted quinazolinones involves the condensation of N-acylanthranilic acids with primary amines. nih.gov For instance, 2-methyl-3-alkyl-6-nitro-4-(3H) quinazolinones have been successfully prepared from N-acyl-5-nitroanthranilic acid. nih.gov This suggests a viable pathway for the 8-nitro isomer, provided the corresponding 3-nitroanthranilic acid precursor is accessible.
Future research should focus on leveraging modern synthetic innovations. Green chemistry approaches, such as the use of deep eutectic solvents and microwave-assisted synthesis, have shown promise in accelerating reaction times and improving yields for other 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comepstem.net The development of one-pot multicomponent reactions, which have been successfully employed for other quinazolinone derivatives, would represent a significant advancement in the efficient synthesis of this compound. researchgate.net Furthermore, exploring novel catalytic systems, including organic-inorganic nanohybrid superparamagnetic catalysts, could offer highly efficient and recyclable options for the synthesis of this and related compounds. researchgate.net
A key challenge in the synthesis of 8-nitro-substituted quinazolinones is the directing effect of substituents on the benzene (B151609) ring during nitration. The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. nih.gov Achieving substitution at the 8-position often requires the presence of an ortho-directing group at the 7-position. nih.gov Therefore, the development of synthetic strategies that allow for regioselective nitration at the 8-position is a critical area for future investigation.
| Precursor | Reagent | Method | Product | Reference |
| 2-Amino-3-nitrobenzoic acid | Acetic Anhydride, then Ammonia (B1221849) | Cyclization | This compound | Inferred from researchgate.nettandfonline.com |
| N-Acetyl-3-nitroanthranilic acid | Ammonia | Condensation | This compound | Inferred from nih.gov |
| 7-Fluoro-4(3H)-quinazolinone | Nitrating agent | Electrophilic Nitration | Mixture of 6- and 8-nitro products | nih.gov |
Exploration of Underutilized Reactivity and Derivatization Pathways
The reactivity of the this compound scaffold offers a plethora of opportunities for derivatization, yet it remains largely unexplored. The presence of the methyl group at the 2-position, the nitro group at the 8-position, and the lactam functionality provides multiple sites for chemical modification.
The 2-methyl group is a key handle for derivatization. It can be functionalized to introduce a wide array of substituents, thereby modulating the compound's electronic and steric properties. For instance, condensation reactions with various aldehydes can lead to the formation of styryl derivatives, which have been used as precursors for a variety of fused heterocyclic systems. scirp.orgscirp.org
The nitro group at the 8-position is another focal point for chemical transformations. Its reduction to an amino group would open up a vast landscape of derivatization possibilities, including diazotization followed by substitution, acylation, and the formation of Schiff bases. This amino functionality could serve as an anchor for the attachment of other heterocyclic moieties, a strategy that has been successfully employed in the development of novel bioactive compounds. researchgate.netomicsonline.org
The lactam nitrogen at the 3-position can be alkylated or arylated to introduce further diversity. A variety of 2-methyl-3-substituted quinazolin-4(3H)-ones have been synthesized by reacting the corresponding benzoxazinone with primary amines. researchgate.netorientjchem.org This highlights the potential for creating a library of N-substituted derivatives of this compound.
Future research should systematically explore these derivatization pathways. For example, the synthesis of a series of 3-substituted derivatives could be undertaken to investigate structure-activity relationships for various applications. orientjchem.org The reactivity of the 8-amino derivative, obtained from the reduction of the nitro group, should be thoroughly investigated to create novel fused heterocyclic systems.
| Functional Group | Reaction Type | Potential Products |
| 2-Methyl | Condensation with aldehydes | 2-Styryl-8-nitro-3H-quinazolin-4-ones |
| 8-Nitro | Reduction | 8-Amino-2-methyl-3H-quinazolin-4-one |
| 8-Amino (from reduction) | Diazotization, Acylation, Schiff base formation | Diverse 8-substituted derivatives |
| 3-NH (lactam) | Alkylation, Arylation | 3-Substituted-2-methyl-8-nitro-quinazolin-4-ones |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the structural, electronic, and reactive properties of this compound. While specific computational studies on this exact compound are scarce, research on the closely related 2-methyl-8-nitro quinoline (B57606) provides a strong precedent for the types of investigations that could be pursued. researchgate.net
Density Functional Theory (DFT) calculations, using basis sets such as B3LYP/6-311++G(d,p), can be employed to optimize the geometry of the molecule and to calculate its vibrational frequencies (FT-IR and FT-Raman), which can then be compared with experimental data for structural validation. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the compound's chemical reactivity and electronic transitions. researchgate.net
Furthermore, advanced wavefunction analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), can be used to visualize and understand the nature of chemical bonding and non-covalent interactions within the molecule. researchgate.net These methods can be particularly insightful for understanding the influence of the nitro group on the electronic structure of the quinazolinone core.
Molecular docking simulations are another valuable computational tool, especially for exploring potential non-clinical applications. By docking this compound and its derivatives into the active sites of various enzymes or receptors, researchers can predict binding affinities and modes of interaction, thereby guiding the design of new molecules with specific functions. epstem.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can also be performed to assess the "drug-likeness" of novel derivatives at an early stage of research. epstem.net
Future computational work should aim to create a comprehensive theoretical profile of this compound. This would involve not only the aforementioned quantum chemical calculations but also molecular dynamics simulations to study its conformational flexibility and interactions with solvent molecules. A systematic in silico screening of its derivatives against various biological targets could also help to identify promising candidates for further experimental investigation.
Discovery of New Academic and Non-Clinical Applications
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govnih.gov While clinical applications are beyond the scope of this discussion, the potential for this compound in academic and non-clinical research is vast.
The presence of the nitro group suggests potential applications in areas where this functionality is known to be important. For example, nitroaromatic compounds are often explored as probes in biological systems due to their unique electrochemical and photophysical properties. The nitro group can be reduced under hypoxic conditions, making such compounds potential markers for oxygen-deficient environments.
In the realm of materials science, the quinazolinone core, with its fused aromatic system, can be a building block for novel organic materials. The introduction of a nitro group can significantly influence the electronic properties, potentially leading to applications in organic electronics or as components of dyes and pigments.
Furthermore, the diverse reactivity of this compound makes it a versatile platform for the synthesis of novel heterocyclic libraries for screening in various academic research contexts. For instance, derivatives of this compound could be synthesized and evaluated as potential enzyme inhibitors, fluorescent probes, or metal ion chelators in fundamental biochemical studies. juniperpublishers.com The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.
A significant challenge in this area is the lack of specific research on the applications of this particular compound. Future efforts should be directed towards a systematic evaluation of its properties and those of its derivatives in a variety of academic and non-clinical contexts. This could involve screening against panels of enzymes, studying its photophysical properties in detail, and exploring its potential as a building block for advanced materials.
Integration with Emerging Technologies in Chemical Research
The advancement of chemical research is increasingly driven by the integration of emerging technologies. For the study of this compound, several of these technologies hold significant promise.
High-throughput screening (HTS) methodologies can be employed to rapidly evaluate libraries of derivatives for various properties. This could accelerate the discovery of compounds with interesting academic or non-clinical applications, such as enzyme inhibition or fluorescence.
Automated synthesis platforms can be utilized to streamline the preparation of derivatives, enabling the rapid exploration of structure-activity relationships. This would be particularly beneficial for investigating the effects of different substituents at the 2-, 3-, and 8-positions of the quinazolinone core.
Machine learning and artificial intelligence (AI) are poised to revolutionize chemical research. By training algorithms on existing data for quinazolinone derivatives, it may be possible to predict the properties and potential applications of this compound and its derivatives with greater accuracy. AI could also be used to propose novel synthetic routes or to design new derivatives with optimized properties.
Microfluidics and lab-on-a-chip technologies offer the potential for conducting reactions and assays on a microscale, reducing reagent consumption and waste while allowing for precise control over reaction conditions. This could be particularly useful for optimizing the synthesis of this compound and for performing detailed kinetic studies of its reactions.
The primary challenge in this area is the need for initial data to feed into these high-throughput and computational technologies. A concerted effort to synthesize and characterize a foundational library of this compound derivatives is a prerequisite for the effective application of these emerging technologies.
Addressing Specific Research Gaps in Quinazolinone Chemistry Pertaining to the Compound
Despite the extensive body of research on quinazolinones, there are specific research gaps that pertain directly to this compound. Addressing these gaps will be crucial for a comprehensive understanding of this compound and for unlocking its full potential.
A major gap is the lack of reported, optimized synthetic protocols specifically for this compound. While general methods for quinazolinone synthesis can be adapted, the specific challenges associated with the 8-nitro substitution pattern, such as regioselectivity and the influence of the nitro group on reactivity, need to be systematically addressed.
The detailed characterization of this compound is another area that requires attention. While basic characterization would be a part of any synthetic study, a comprehensive investigation of its solid-state structure through X-ray crystallography, its photophysical properties, and its electrochemical behavior is currently lacking. For instance, the crystal structure of the related 2-methyl-7-nitro-3-o-tolylquinazolin-4(3H)-one has been described, providing a template for what could be learned from such a study. nih.gov
The reactivity of the 8-nitro group in the context of the quinazolinone ring system is not well-documented. Studies on the reduction of this group and the subsequent chemistry of the resulting 8-amino derivative are needed. This would provide valuable insights into the electronic interplay between the substituents on the benzene ring and the pyrimidine (B1678525) ring of the quinazolinone core.
Finally, there is a near-complete absence of studies on the potential applications of this compound. A systematic exploration of its properties in various contexts, from materials science to biochemical probes, is a significant research gap that needs to be filled.
Future research should be designed to systematically address these gaps. This would involve dedicated synthetic studies, comprehensive physicochemical characterization, detailed investigations into the compound's reactivity, and a broad-based screening for potential applications. Such a focused effort would not only provide valuable information about this compound but also contribute to a more complete understanding of the structure-property relationships within the broader class of quinazolinone compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-8-nitro-3H-quinazolin-4-one?
The compound can be synthesized via cyclization of substituted benzamide precursors. For example, microwave-assisted methods (e.g., 280 W for 4 minutes) have been used to achieve high yields (97%) in similar quinazolinone derivatives by reacting 2-aminobenzamide derivatives with appropriate reagents . Traditional reflux methods (Method A) are also viable but may require longer reaction times. Key steps include nitro-group introduction and methyl substitution optimization .
Q. What safety protocols are critical when handling this compound?
Follow hazard codes H303 (harmful if swallowed), H313 (harmful on skin contact), and H333 (harmful if inhaled). Avoid heat sources (P210) and ensure proper labeling (P101-P103). Use fume hoods for synthesis and storage in airtight containers .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1630–1670 cm⁻¹) and nitro-group (NO₂) vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric).
- NMR : ¹H-NMR (DMSO-d₆) should resolve aromatic protons (δ 7.4–8.4 ppm) and methyl/methoxy groups (δ ~3.7 ppm). ¹³C-NMR confirms quinazolinone core carbons (δ 145–167 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data. Key steps:
Q. How to address contradictions in reported biological activities of quinazolinone derivatives?
Apply longitudinal analysis and mediation frameworks:
- Replication studies : Test under varying conditions (pH, solvent, cell lines) to isolate activity drivers.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., nitro groups enhancing antitumor activity).
- Resource conservation theory : Assess whether prolonged experimental stress (e.g., repeated dosing in vitro) alters outcomes, as seen in occupational health studies .
Q. What experimental designs are optimal for evaluating antitumor activity?
- In vitro assays : Use human cancer cell lines (e.g., MCF-7 for breast cancer) with MTT or SRB assays.
- Dose-response curves : Test concentrations from 1–100 μM, referencing IC₅₀ values of similar compounds (e.g., 8-nitro derivatives showing sub-20 μM activity) .
- Control groups : Include cisplatin or doxorubicin as positive controls and untreated cells for baseline comparison.
Methodological Guidance for Data Analysis
Q. How to optimize synthetic yield while minimizing impurities?
- Chromatography : Use high-resolution columns (e.g., Chromolith HPLC) for purification.
- Microwave synthesis : Reduces side reactions (e.g., Method B in achieves 60% yield in 4 minutes vs. 97% in traditional methods) .
Q. What computational tools predict the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with target enzymes (e.g., Pfmrk kinase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
